molecular formula C8H20ClNO B2906004 (2R)-1-[(2-Methylpropan-2-yl)oxy]butan-2-amine;hydrochloride CAS No. 2470280-27-2

(2R)-1-[(2-Methylpropan-2-yl)oxy]butan-2-amine;hydrochloride

Cat. No.: B2906004
CAS No.: 2470280-27-2
M. Wt: 181.7
InChI Key: ZFQYJPPTTHKUJI-OGFXRTJISA-N
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Description

(2R)-1-[(2-Methylpropan-2-yl)oxy]butan-2-amine hydrochloride (CAS: 31519-51-4) is a chiral amine hydrochloride characterized by a tert-butoxy group (-O-C(CH₃)₃) at position 1 and an amine group at position 2 of a butane backbone. Its molecular formula is C₈H₂₀ClNO, with a molecular weight of 218.30 g/mol . The compound’s enantiomeric purity (95%) and stereochemistry make it valuable in pharmaceutical synthesis and asymmetric catalysis. Common synonyms include (R)-(−)-2-Butylamine hydrochloride and (R)-Butan-2-amine hydrochloride .

Properties

IUPAC Name

(2R)-1-[(2-methylpropan-2-yl)oxy]butan-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H19NO.ClH/c1-5-7(9)6-10-8(2,3)4;/h7H,5-6,9H2,1-4H3;1H/t7-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFQYJPPTTHKUJI-OGFXRTJISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(COC(C)(C)C)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](COC(C)(C)C)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-1-[(2-Methylpropan-2-yl)oxy]butan-2-amine;hydrochloride typically involves the following steps:

    Formation of the Intermediate: The initial step involves the reaction of butan-2-amine with 2-methylpropan-2-ol in the presence of a suitable catalyst to form the intermediate compound.

    Hydrochloride Formation: The intermediate is then reacted with hydrochloric acid to form the hydrochloride salt. This step is usually carried out under controlled temperature and pH conditions to ensure the purity and yield of the final product.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and consistent product quality. The use of automated systems also minimizes human error and enhances safety.

Chemical Reactions Analysis

Types of Reactions

(2R)-1-[(2-Methylpropan-2-yl)oxy]butan-2-amine;hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

    Reduction: It can be reduced to form simpler amine derivatives.

    Substitution: The amine group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. These reactions are typically carried out under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used, often in anhydrous solvents.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are used to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or alcohols, while reduction may produce simpler amines.

Scientific Research Applications

Pharmacological Properties

The compound exhibits a range of biological activities, making it a candidate for various therapeutic applications:

  • Anti-inflammatory Activity : Studies have demonstrated that derivatives of benzothiazole, including this compound, possess anti-inflammatory properties. They have been evaluated for their ability to inhibit inflammation in animal models, showing promising results comparable to standard anti-inflammatory drugs .
  • Analgesic Effects : The analgesic potential of this compound has been investigated through various assays. It has shown significant pain-relieving effects in preclinical studies, indicating its potential use in pain management therapies .
  • Antimicrobial Activity : Research has indicated that benzothiazole derivatives exhibit antimicrobial properties against a variety of pathogens. This compound's structure suggests it may also possess similar activity, warranting further investigation into its efficacy against bacterial and fungal strains .

Synthesis and Structure-Activity Relationship

The synthesis of (Z)-methyl 2-(2-((4-(N,N-diisobutylsulfamoyl)benzoyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate typically involves multi-step organic reactions that allow for the introduction of various functional groups. Understanding the structure-activity relationship (SAR) is crucial for optimizing its pharmacological properties:

  • Synthetic Pathways : The synthesis often includes the formation of the benzothiazole core followed by the introduction of sulfamoyl and other substituents. Techniques such as NMR and mass spectrometry are employed to confirm the structure of synthesized compounds .
  • Modifications for Enhanced Activity : Modifying substituents on the benzothiazole ring can enhance biological activity. For instance, variations in the sulfamoyl group have been shown to affect both anti-inflammatory and analgesic activities, guiding further synthetic efforts towards more potent derivatives .

Case Studies and Research Findings

Several studies have documented the biological evaluation of compounds related to (Z)-methyl 2-(2-((4-(N,N-diisobutylsulfamoyl)benzoyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate:

Study ReferenceFindings
Demonstrated significant anti-inflammatory and analgesic effects in animal models.
Reported antimicrobial activity against Gram-positive and Gram-negative bacteria.
Highlighted the synthesis of related benzothiazole compounds with promising biological activities.

Mechanism of Action

The mechanism of action of (2R)-1-[(2-Methylpropan-2-yl)oxy]butan-2-amine;hydrochloride involves its interaction with specific molecular targets in the body. It is believed to act on certain receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways involved are still under investigation, but it is thought to influence neurotransmitter systems in the brain.

Comparison with Similar Compounds

Structural Analogues with Halogen Substitutions

1-(4-Fluorophenyl)butan-2-amine hydrochloride (CAS: 23194-79-8) replaces the tert-butoxy group with a fluorophenyl ring. This substitution increases aromaticity and introduces halogen-based electronic effects, altering lipophilicity (logP) and receptor binding profiles.

  • Molecular Weight : 203.69 g/mol
  • Key Difference : Enhanced metabolic stability due to fluorine’s electronegativity, but reduced steric bulk compared to the tert-butoxy group .

Chiral Amine Esters

Methyl (2S)-2-aminobutanoate hydrochloride (CAS: 1346617-05-7) features an ester group (-COOCH₃) instead of the tert-butoxy ether.

  • Molecular Weight : 153.59 g/mol
  • Key Difference : The ester group enhances solubility in polar solvents but reduces stability under basic conditions compared to ethers. This compound is often used in peptide synthesis .

Phenyl-Substituted Amines

(S)-3-Methyl-1-phenylbutan-1-amine hydrochloride (CAS: 1269470-38-3) and (1S)-2-Methyl-1-phenylbutan-1-amine hydrochloride (CAS: 1822326-55-5) share a phenyl group but differ in branching.

  • Similarity Score : 0.97–1.00 (structural resemblance)
  • Key Difference : The phenyl group enhances π-π stacking interactions in receptor binding but lacks the tert-butoxy group’s steric protection .

Enantiomeric Separation and Chromatography

Chiral amines like (R)-(−)-1-(2-Naphthyl)ethylamine and (S)-(+)-2-phenylglycinol are used as benchmarks in enantiomeric separation studies. The target compound’s tert-butoxy group may improve resolution in supercritical fluid chromatography (SFC) due to its bulky substituent, which enhances interaction with chiral stationary phases .

Data Tables

Table 1: Molecular Properties of Selected Compounds

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituent
(2R)-Target Compound 31519-51-4 C₈H₂₀ClNO 218.30 tert-Butoxy ether
1-(4-Fluorophenyl)butan-2-amine hydrochloride 23194-79-8 C₁₀H₁₅ClFN 203.69 Fluorophenyl
Methyl (2S)-2-aminobutanoate hydrochloride 1346617-05-7 C₅H₁₂ClNO₂ 153.59 Ester (-COOCH₃)
(S)-3-Methyl-1-phenylbutan-1-amine hydrochloride 1269470-38-3 C₁₁H₁₈ClN 199.72 Phenyl + methyl branch

Table 2: Research Findings

Compound Synthesis Yield Chromatographic Resolution (SFC) Key Application
(2R)-Target Compound 95% purity High resolution due to bulky group Asymmetric catalysis
Methyl (S)-3,3-Dimethyl-2-(methylamino)butanoate 100% yield Moderate resolution Intermediate in API synthesis
1-(4-Fluorophenyl)butan-2-amine hydrochloride N/A Enhanced polarity reduces retention CNS drug candidates

Biological Activity

Introduction

The compound (2R)-1-[(2-Methylpropan-2-yl)oxy]butan-2-amine; hydrochloride is a chiral amine derivative with significant potential in medicinal chemistry. Its unique structure, characterized by a butanamine backbone and an isopropoxy group, positions it as a candidate for various therapeutic applications. This article explores its biological activity, synthesis methods, and potential therapeutic uses based on diverse research findings.

Molecular Characteristics

  • Molecular Formula: C₈H₁₉ClN₁O
  • Molecular Weight: 181.7 g/mol
  • CAS Number: Not specified in the sources.

Structure

The compound's structure facilitates its interaction with biological targets, which is crucial for its pharmacological effects.

The biological activity of (2R)-1-[(2-Methylpropan-2-yl)oxy]butan-2-amine; hydrochloride is primarily attributed to its ability to modulate receptor activity and enzyme functions. The compound may interact with various biological pathways, influencing processes such as inflammation and cellular proliferation.

Potential Therapeutic Effects

  • Anti-inflammatory Properties:
    • The compound has shown promise in inhibiting inflammatory pathways, which could be beneficial in treating conditions like rheumatoid arthritis and inflammatory bowel disease .
  • Cell Proliferation Inhibition:
    • Research indicates that this compound may inhibit uncontrolled cellular proliferation associated with non-malignant diseases, including fibrotic diseases such as hepatic cirrhosis .
  • Neuroprotective Effects:
    • Preliminary studies suggest potential neuroprotective properties, indicating a role in the treatment of neurodegenerative diseases .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReferences
Anti-inflammatoryInhibition of inflammatory pathways
Cell proliferationInhibition in non-malignant diseases
NeuroprotectivePotential protective effects

Synthetic Routes

The synthesis of (2R)-1-[(2-Methylpropan-2-yl)oxy]butan-2-amine; hydrochloride typically involves several key steps:

  • Starting Materials:
    • The synthesis begins with butan-2-amine and 2-methylpropan-2-ol.
  • Protection of Functional Groups:
    • The hydroxyl group of 2-methylpropan-2-ol is protected to prevent unwanted reactions during subsequent steps.
  • Formation of the Amine:
    • The protected alcohol is reacted with butan-2-amine under controlled conditions to yield the desired amine.
  • Deprotection:
    • The protecting group is removed to obtain the final product.
  • Hydrochloride Formation:
    • The amine is converted into its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

In industrial settings, large-scale reactors and continuous flow processes are often employed to ensure high yield and purity. Advanced monitoring techniques are utilized to maintain consistent quality throughout production.

Case Study 1: Anti-inflammatory Activity

A study focused on the anti-inflammatory effects of similar compounds revealed that modifications in the amine structure significantly enhanced their efficacy against inflammatory markers in vitro. This suggests that (2R)-1-[(2-Methylpropan-2-yl)oxy]butan-2-amine; hydrochloride might exhibit comparable effects under similar conditions .

Case Study 2: Neuroprotective Effects

Research investigating neuroprotective agents highlighted compounds with structural similarities to (2R)-1-[(2-Methylpropan-2-yl)oxy]butan-2-amine; hydrochloride. These studies demonstrated a reduction in neuronal apoptosis in models of neurodegeneration, indicating potential therapeutic avenues for this compound in neurological disorders .

Q & A

Q. What are the optimal synthetic routes for preparing (2R)-1-[(2-Methylpropan-2-yl)oxy]butan-2-amine hydrochloride, and how do reaction conditions influence yield and purity?

The synthesis typically involves reacting the free base amine with hydrochloric acid under controlled conditions. For example, one method uses a dioxane-HCl solution at room temperature, achieving near-quantitative yields after 1 hour . Key factors include solvent choice (e.g., dioxane for solubility), stoichiometric HCl addition, and inert atmospheres to prevent side reactions. Post-synthesis purification via reduced-pressure evaporation ensures salt stability .

Q. How can the stereochemical integrity of the (2R) configuration be preserved during synthesis and purification?

Chiral resolution techniques, such as chiral chromatography or enantioselective crystallization, are critical. The (2R) configuration’s stability depends on avoiding harsh conditions (e.g., high heat or acidic/basic environments) that may induce racemization. Analytical methods like polarimetry or chiral HPLC should confirm stereochemical purity post-synthesis .

Q. What analytical techniques are most effective for characterizing this compound and verifying its structural identity?

  • NMR spectroscopy : Confirms molecular structure and stereochemistry (e.g., 1^1H-NMR signals for methyl and amine protons) .
  • Mass spectrometry (MS) : Validates molecular weight (137.65 g/mol for the free base) and salt adducts .
  • X-ray crystallography : Resolves absolute configuration, particularly for chiral centers .
  • HPLC : Assesses purity and detects impurities (e.g., diastereomers or unreacted starting materials) .

Advanced Research Questions

Q. How does the hydrochloride salt form affect the compound’s solubility and reactivity compared to its free base?

The hydrochloride salt enhances aqueous solubility due to ionic interactions, making it preferable for in vitro assays. However, the salt form may alter reactivity in nucleophilic substitutions or redox reactions. For instance, the free base’s amine group is more nucleophilic, while the protonated form in HCl may favor electrophilic interactions .

Q. In biological studies, how does this compound’s mitochondrial uncoupling activity compare to structurally similar amines, and what are the implications for experimental design?

Comparative studies show that (2R)-1-[(2-Methylpropan-2-yl)oxy]butan-2-amine hydrochloride exhibits stronger mitochondrial uncoupling (e.g., higher protonophoric activity) than analogs like 2-methylbutylamine. Researchers must control for off-target effects by including structurally related but pharmacologically inert analogs as negative controls . Dose-response curves should account for variations in mitochondrial membrane permeability across cell types.

Q. What methodological strategies resolve contradictions in reported biological activities of similar compounds?

Discrepancies often arise from differences in assay conditions (e.g., pH, salt forms) or cell models. To address this:

  • Standardize protocols : Use consistent buffer systems (e.g., PBS at pH 7.4) and cell lines.
  • Cross-validate with orthogonal assays : Pair mitochondrial respiration assays with fluorescence-based membrane potential measurements.
  • Control for stereochemistry : Compare (2R) and (2S) enantiomers to isolate configuration-dependent effects .

Q. How can derivatives of this compound be synthesized to explore structure-activity relationships (SAR) in pharmacological studies?

  • Oxidation : Convert the amine to a ketone using KMnO₄, yielding a carbonyl derivative for probing electronic effects.
  • Alkylation : Introduce alkyl groups via reductive amination to assess steric influences on receptor binding.
  • Salt metathesis : Replace HCl with other counterions (e.g., sulfate) to modulate solubility and bioavailability .

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